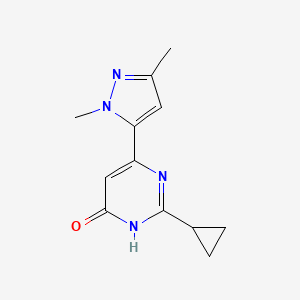
4-(3,3-Difluoropyrrolidin-1-yl)-2-methoxyphenylamine
Vue d'ensemble
Description
4-(3,3-Difluoropyrrolidin-1-yl)-2-methoxyphenylamine is a chemical compound characterized by its unique structure, which includes a difluoropyrrolidinyl group attached to a methoxyphenylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,3-Difluoropyrrolidin-1-yl)-2-methoxyphenylamine typically involves multiple steps, starting with the preparation of the difluoropyrrolidinyl group. This can be achieved through the reaction of appropriate precursors under controlled conditions, such as the use of fluorinating agents and catalysts.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(3,3-Difluoropyrrolidin-1-yl)-2-methoxyphenylamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles and appropriate solvents.
Major Products Formed:
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, 4-(3,3-Difluoropyrrolidin-1-yl)-2-methoxyphenylamine can be utilized to study various biological processes. Its interactions with biological macromolecules can provide insights into molecular mechanisms and pathways.
Medicine: In the medical field, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets can be harnessed to develop new drugs for treating various diseases.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties can enhance the performance and durability of these materials.
Mécanisme D'action
The mechanism by which 4-(3,3-Difluoropyrrolidin-1-yl)-2-methoxyphenylamine exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
4-(3,3-Difluoropyrrolidin-1-yl)aniline
4-(3,3-Difluoropyrrolidin-1-yl)piperidine
Uniqueness: 4-(3,3-Difluoropyrrolidin-1-yl)-2-methoxyphenylamine stands out due to its unique combination of functional groups, which can impart distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable candidate for various applications.
Propriétés
IUPAC Name |
4-(3,3-difluoropyrrolidin-1-yl)-2-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2O/c1-16-10-6-8(2-3-9(10)14)15-5-4-11(12,13)7-15/h2-3,6H,4-5,7,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCDWZLYPNFTSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCC(C2)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)-2-cyclopropylpyrimidin-4-ol](/img/structure/B1487130.png)
![3-bromo-7,7-dimethyl-5,6,7,8-tetrahydro-9H-pyrido[3,2-b]indol-9-one](/img/structure/B1487132.png)





![6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1487143.png)


